Dactolisib

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Dactolisib implica múltiples pasos, comenzando con la preparación del núcleo de imidazoquinolina. Los pasos clave incluyen:

Formación del núcleo de imidazoquinolina: Esto se logra típicamente a través de una reacción de ciclización que involucra precursores apropiados.

Funcionalización: El núcleo de imidazoquinolina luego se funcionaliza con varios sustituyentes para lograr la estructura química deseada.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica:

Optimización de las condiciones de reacción: Asegurando un alto rendimiento y pureza del producto final.

Uso de catalizadores y reactivos eficientes: Para minimizar los costos y el impacto ambiental.

Procesos de purificación: Como la cristalización y la cromatografía para obtener el producto final con las especificaciones deseadas.

Análisis De Reacciones Químicas

Tipos de Reacciones

Dactolisib experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: Se pueden realizar varias reacciones de sustitución para introducir diferentes sustituyentes en el núcleo de imidazoquinolina.

Reactivos y Condiciones Comunes

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio para reacciones de oxidación.

Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio para reacciones de reducción.

Reactivos de sustitución: Incluyendo agentes halogenantes y nucleófilos para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que la reducción puede producir varios derivados reducidos del núcleo de imidazoquinolina .

Aplicaciones Científicas De Investigación

Dactolisib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: Se está investigando su potencial para tratar varios cánceres, incluido el cáncer de mama, los tumores neuroendocrinos pancreáticos y los glioblastomas. .

Estudios de Señalización Celular: This compound se utiliza para estudiar la vía de señalización PI3K/mTOR, que es crucial para comprender los mecanismos de crecimiento, proliferación y supervivencia celular.

Desarrollo de Medicamentos: Los investigadores están explorando this compound como un compuesto principal para desarrollar nuevos agentes terapéuticos dirigidos a las vías PI3K y mTOR.

Mecanismo De Acción

Dactolisib ejerce sus efectos inhibiendo las actividades catalíticas de PI3K y mTOR. Se une a la hendidura de unión al ATP de estas quinasas, evitando su activación y la señalización posterior. Esta inhibición interrumpe procesos celulares clave, como la síntesis de proteínas, el crecimiento celular y la supervivencia, lo que lleva a la supresión del crecimiento tumoral y la proliferación .

Comparación Con Compuestos Similares

Compuestos Similares

Torin2: Otro inhibidor dual de PI3K/mTOR con aplicaciones similares en la investigación del cáncer.

Voxtalisib: Un inhibidor de PI3K/mTOR utilizado en combinación con otros agentes terapéuticos para el tratamiento del cáncer.

Unicidad de Dactolisib

This compound es único debido a su inhibición dual tanto de PI3K como de mTOR, lo que proporciona un espectro de actividad más amplio en comparación con los compuestos que solo se dirigen a una de estas vías. Esta inhibición dual mejora su potencial eficacia en el tratamiento de cánceres que dependen de la señalización de PI3K y mTOR para el crecimiento y la supervivencia .

Actividad Biológica

Dactolisib, also known as NVP-BEZ235, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has garnered attention for its potential therapeutic applications in various cancers, including glioblastoma and non-small cell lung cancer (NSCLC). Its mechanism of action involves the inhibition of critical signaling pathways that promote tumor growth and survival, making it a promising candidate for cancer therapy.

This compound exerts its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking both PI3K and mTOR, this compound disrupts the signaling cascade that leads to cancer cell survival and proliferation.

- Inhibition of PI3K : this compound prevents the phosphorylation of Akt, a key player in promoting cell survival.

- Inhibition of mTOR : By inhibiting mTORC1 and mTORC2, this compound reduces protein synthesis and induces autophagy, further contributing to its anti-cancer effects.

Preclinical Studies

-

Glioblastoma Multiforme (GBM) :

- A study demonstrated that this compound significantly inhibits cell viability in GBM cell lines (A172, SHG44, T98G) and enhances the efficacy of temozolomide (TMZ) combined with radiotherapy (RT) .

- In vivo studies using an orthotopic xenograft model showed that this compound treatment resulted in prolonged survival compared to control groups .

-

Non-Small Cell Lung Cancer (NSCLC) :

- Research indicates that combining this compound with sericin or vitamin D enhances its anticancer activity against NSCLC cells (A549 and H460) while potentially reducing the required dosage .

- The combination therapy exhibited significant apoptotic activity as evidenced by increased caspase-3 levels.

Clinical Studies

A Phase Ib study assessed the safety and tolerability of this compound in patients with advanced solid tumors. The study reported several adverse events including nausea, diarrhea, and mucositis. Notably, the maximum tolerated dose (MTD) was exceeded in one cohort leading to early termination of the trial .

Anti-Allergic Activity

This compound has also been investigated for its anti-allergic properties. In a mouse model sensitized with ovalbumin (OVA), this compound administration significantly reduced serum anti-OVA antibodies and attenuated anaphylactic responses . This suggests a broader therapeutic potential beyond oncology.

Summary of Findings

Case Study 1: Glioblastoma Treatment

In a preclinical study involving GBM cell lines, this compound was shown to enhance the apoptotic effects of TMZ combined with RT. The study utilized microarray analysis to confirm changes at the protein level, revealing downregulation of Bcl-2 and upregulation of p27, indicating a shift towards apoptosis in treated cells .

Case Study 2: Combination Therapy in NSCLC

A recent investigation into the combination of sericin and this compound revealed improved binding affinities and reduced IC50 values for lung cancer cells compared to monotherapy. This suggests that combining agents can enhance therapeutic efficacy while minimizing side effects associated with higher doses of this compound alone .

Propiedades

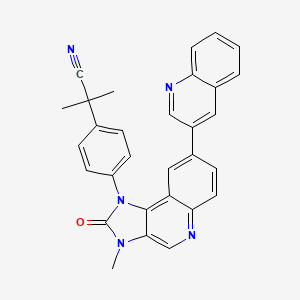

IUPAC Name |

2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGKUKXHTYWRGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238599 | |

| Record name | Dactolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915019-65-7 | |

| Record name | BEZ 235 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915019-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dactolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915019657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dactolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NVP-BEZ235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dactolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACTOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUJ6Z9Y0DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.